molecular formula C16H12Cl3NO2 B12290998 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol

Cat. No.: B12290998
M. Wt: 356.6 g/mol
InChI Key: CYWSUNCHXJXQBM-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple chloro and hydroxy groups attached to an indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at elevated temperatures . This reaction forms the core structure, which is then further modified through chlorination and hydroxylation reactions to introduce the additional chloro and hydroxy groups.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbon derivatives.

    Substitution: The chloro groups can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The indole ring structure allows the compound to interact with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its indole ring structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl3NO2

Molecular Weight

356.6 g/mol

IUPAC Name

4-chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol

InChI

InChI=1S/C16H12Cl3NO2/c1-2-20-14(8-3-12(18)16(22)13(19)4-8)7-10-11(17)5-9(21)6-15(10)20/h3-7,21-22H,2H2,1H3

InChI Key

CYWSUNCHXJXQBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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